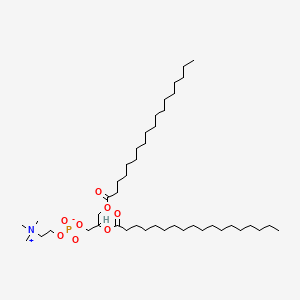

Distearoylphosphatidylcholine

Description

The exact mass of the compound 1,2-Distearoyllecithin is 789.62475576 g/mol and the complexity rating of the compound is 888. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJAVPSFFCBXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H88NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963380 | |

| Record name | 1,2-Distearoyllecithin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4539-70-2, 97281-48-6 | |

| Record name | Distearoylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4539-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Distearoyllecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogenated soybean phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097281486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Distearoyllecithin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Distearoyllecithin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphatidylcholines, soya, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEAROYLPHOSPHATIDYLCHOLINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAG959U971 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Phase Transition Temperature of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Abstract

This technical guide provides a comprehensive analysis of the thermotropic phase behavior of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated phospholipid of significant interest in biophysics and pharmaceutical sciences, particularly in the development of liposomal drug delivery systems. We will delve into the fundamental principles governing its phase transitions, present precise quantitative data for its transition temperatures, and offer a detailed experimental protocol for their determination using Differential Scanning Calorimetry (DSC). This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of DSPC to leverage its unique characteristics in their applications.

Introduction: The Significance of DSPC and its Phase Behavior

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a synthetic phospholipid featuring two saturated 18-carbon stearoyl acyl chains. This molecular architecture confers a high degree of molecular order and stability to lipid bilayers, making it a cornerstone in the formulation of robust liposomal vesicles. The therapeutic efficacy and stability of these liposomal systems are intrinsically linked to the physical state of their lipid membrane, which is dictated by its phase transition behavior.

The thermotropic phase transitions of DSPC are characterized by transformations between distinct physical states as a function of temperature. These transitions involve significant changes in the packing, ordering, and mobility of the lipid molecules. Consequently, these changes directly impact critical membrane properties such as permeability, fluidity, and mechanical strength. A thorough understanding and precise control of these phase transitions are paramount for designing "smart" drug delivery systems where drug release can be triggered by temperature changes.

The Thermotropic Phase Transitions of DSPC: A Molecular Perspective

Hydrated DSPC bilayers exhibit two primary, well-defined thermotropic phase transitions: the pre-transition (Tp) and the main transition (Tm). These transitions represent a shift in the collective state of the lipid molecules, driven by changes in thermal energy.

The Lamellar Gel (Lβ') to Ripple (Pβ') Phase Pre-Transition (Tp)

At temperatures below its pre-transition temperature, DSPC exists in a highly ordered lamellar gel phase (Lβ'). In this state, the hydrocarbon chains are in a nearly all-trans conformation and are tightly packed in a tilted arrangement relative to the bilayer normal. This tight packing minimizes the molecular area per lipid and results in a rigid, relatively impermeable membrane.

As the temperature increases to the pre-transition temperature (Tp) , the bilayer undergoes a transition into an intermediate, periodically undulated phase known as the ripple phase (Pβ'). This transition is characterized by the appearance of a periodic, ripple-like pattern on the membrane surface. While the acyl chains remain largely in the trans state, there is a slight increase in conformational disorder and molecular mobility. The formation of the ripple phase is a complex phenomenon involving a coupling between the lipid headgroups and the acyl chains, leading to a periodic modulation of the bilayer thickness.

The Ripple (Pβ') to Liquid Crystalline (Lα) Phase Main Transition (Tm)

The main transition temperature (Tm) marks a more dramatic and functionally significant change in the physical state of the DSPC bilayer. At this temperature, the membrane transitions from the ordered ripple phase (Pβ') to the fluid, liquid crystalline phase (Lα). This transition is a highly cooperative event involving the "melting" of the hydrocarbon chains.

In the liquid crystalline phase, the acyl chains become highly disordered, with a significant increase in the population of gauche conformers. This leads to a substantial increase in the molecular area per lipid, a decrease in the bilayer thickness, and a dramatic increase in the lateral mobility of the individual lipid molecules. Consequently, the membrane becomes significantly more fluid and permeable. This gel-to-liquid crystalline transition is the key event harnessed in temperature-sensitive liposomes for triggered drug release.

Below is a diagram illustrating the thermotropic phase transitions of a DSPC bilayer.

Caption: Experimental workflow for determining the phase transition temperature of DSPC using DSC.

Conclusion

The phase transition temperature of DSPC is a critical physicochemical parameter that governs the behavior of DSPC-containing lipid bilayers. Its high main transition temperature of approximately 55 °C imparts significant stability to liposomal formulations at physiological temperatures. A comprehensive understanding of the molecular events underlying the pre-transition and main transition, as well as the factors that modulate these transitions, is essential for the rational design of advanced drug delivery systems. Differential Scanning Calorimetry provides a robust and reliable method for the precise determination of these transition temperatures, enabling researchers to characterize and optimize their lipid-based formulations for a wide range of therapeutic applications.

References

-

U.S. National Library of Medicine. (n.d.). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

U.S. National Library of Medicine. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

U.S. National Library of Medicine. (n.d.). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). DSC thermograms of pure DSPC bilayer and DSPC-cholesterol binary.... ResearchGate. Retrieved January 3, 2026, from [Link]

-

Technology Networks. (n.d.). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Differential Scanning Calorimetry in the Study of Lipid Phase Transitions in Model and Biological Membranes. ResearchGate. Retrieved January 3, 2026, from [Link]

-

U.S. National Library of Medicine. (n.d.). Investigation of phase transitions of lipids and lipid mixtures by sensitivity differential scanning calorimetry. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

ACS Publications. (n.d.). Differential Scanning Calorimetric Study of Bilayer Membrane Phase Transitions. A Biophysical Chemistry Experiment. Journal of Chemical Education. Retrieved January 3, 2026, from [Link]

-

ACS Publications. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. Langmuir. Retrieved January 3, 2026, from [Link]

-

J-Stage. (n.d.). Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry. J-Stage. Retrieved January 3, 2026, from [Link]

-

MDPI. (n.d.). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. MDPI. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Thermograms (Ср(Т)) of (a) DPPC, (b) DSPC, and (c) DAPC in the absence of saponins and in the presence of diosgenin, betulin and digitonin at a lipid to agent ratio of 50. ResearchGate. Retrieved January 3, 2026, from [Link]

-

U.S. National Library of Medicine. (n.d.). Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

U.S. National Library of Medicine. (n.d.). Phase transitions in 1,2- and 1,3-diacyl-sn-glycero-3-phosphocholine monolayers at the oil/water interface. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

ACS Publications. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. Langmuir. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). The structures of DLPC, DMPC, DPPC, and DSPC molecules. ResearchGate. Retrieved January 3, 2026, from [Link]

-

ACS Publications. (2019). Shape and Phase Transitions in a PEGylated Phospholipid System. Langmuir. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. ResearchGate. Retrieved January 3, 2026, from [Link]

-

U.S. National Library of Medicine. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Influence of Cholesterol on the Phase Transition of Lipid Bilayers: A Temperature-Controlled Force Spectroscopy Study. ResearchGate. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). A: temperature-dependent CF release from DPPC-DSPC based liposomes in.... ResearchGate. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Temperature-modulated DSC analysis of the main phase transition of.... ResearchGate. Retrieved January 3, 2026, from [Link]

-

Taylor & Francis Online. (2008). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

-

Avanti Polar Lipids. (n.d.). Phase transition temperature for Glycerophospholipids. Avanti Polar Lipids. Retrieved January 3, 2026, from [Link]

-

Creative Biolabs. (n.d.). Liposome Phase Behavior Analysis. Creative Biolabs. Retrieved January 3, 2026, from [Link]

-

TA Instruments. (n.d.). Overview of Glass Transition Analysis by Differential Scanning Calorimetry. TA Instruments. Retrieved January 3, 2026, from [Link]

An In-depth Technical Guide to 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): From Core Chemical Properties to Advanced Drug Delivery Applications

Abstract

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a high-purity, synthetic phospholipid that has become an indispensable component in the field of advanced drug delivery. Its fully saturated acyl chains bestow unique physicochemical properties, leading to the formation of rigid, stable lipid bilayers. These characteristics are fundamental to the performance of liposomal and lipid nanoparticle (LNP) formulations, including their ability to enhance drug encapsulation, prolong systemic circulation, and control payload release. This technical guide provides a comprehensive examination of DSPC, from its molecular architecture and thermotropic behavior to its critical role in clinically approved therapeutics, such as mRNA vaccines. We offer detailed experimental protocols for the formulation and characterization of DSPC-containing nanocarriers, providing researchers and drug development professionals with the foundational knowledge and practical insights required to leverage this versatile excipient.

Molecular Structure and Physicochemical Properties

DSPC is a phosphatidylcholine molecule defined by a glycerol backbone, a hydrophilic phosphocholine head group, and two saturated 18-carbon stearoyl acyl chains attached at the sn-1 and sn-2 positions.[1][2] This fully saturated nature is the primary determinant of its physical properties, conferring a high degree of rigidity and stability to the lipid bilayers it forms.[1][3]

The long, saturated stearoyl chains of DSPC enable tight packing within a lipid bilayer, which results in a highly ordered and stable membrane.[1] This structure is crucial for minimizing the premature leakage of encapsulated therapeutic agents.[1]

Chemical Structure Diagram

Caption: Chemical structure of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).

Quantitative Physicochemical Data

The properties of DSPC are quantified by several key parameters that are essential for the rational design of lipid-based drug delivery systems.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₄₄H₈₈NO₈P | [3] |

| Molecular Weight | 790.15 g/mol | [3][4] |

| IUPAC Name | [(2R)-2,3-bis(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | [1] |

| Main Phase Transition Temp (Tₘ) | ~55 °C | [1][5][6] |

| Pre-transition Temperature (Tₚ) | ~50.5-51.2 °C | [6][7] |

| Melting Point (dry powder) | ~236 °C | [1][] |

Phase Transition Behavior

The thermotropic phase behavior of DSPC is a cornerstone of its utility. The main phase transition temperature (Tₘ) of approximately 55°C marks the transition from a well-ordered, gel-like state (Lβ') to a disordered, liquid-crystalline state (Lα).[1][6] At physiological temperature (37°C), DSPC bilayers exist in the rigid gel phase. This state significantly reduces the permeability of the membrane, thereby preventing the premature release of encapsulated drugs and enhancing the stability of the nanoparticle.[1][9] This high Tₘ is a direct consequence of the long, saturated stearoyl chains, which maximize van der Waals interactions and allow for tight, ordered packing.[10]

Core Functions and Applications in Drug Delivery

DSPC's primary role is as a structural component in lipid bilayers, where its properties directly influence the stability, permeability, and in vivo performance of drug delivery vehicles.[1]

-

Structural Integrity and Stability : The tight packing of DSPC's saturated chains creates rigid and stable membranes.[1][] This is critical for preventing drug leakage and maintaining the nanoparticle's architecture during storage and systemic circulation. Liposomes formulated with DSPC are demonstrably more stable and exhibit lower drug release rates compared to those made with phospholipids having shorter or unsaturated acyl chains, such as DPPC or DMPC.[9][11]

-

Modulation of Drug Release : Because DSPC-containing membranes are in the gel state at body temperature, they provide a highly controlled and sustained release profile for encapsulated drugs.[1][11] This property is especially valuable for potent therapeutics where maintaining a steady plasma concentration is key to maximizing efficacy and minimizing toxicity.

-

Biocompatibility : DSPC is biocompatible, biodegradable, and exhibits low toxicity and immunogenicity, making it a safe and effective excipient for parenteral drug delivery systems.[2][12][13] It is considered Generally Recognized As Safe (GRAS) and is a component of numerous clinically approved products.[3][13]

-

Lipid Nanoparticle (LNP) Formulations : In LNP systems used for nucleic acid delivery (e.g., mRNA, siRNA), DSPC acts as a "helper lipid."[4][12] Alongside an ionizable cationic lipid, cholesterol, and a PEGylated lipid, DSPC contributes to the structural stability of the nanoparticle, protecting the fragile mRNA or siRNA payload from degradation.[1][] Its presence is critical in the formulations of the Moderna and Pfizer-BioNTech COVID-19 vaccines and the FDA-approved siRNA therapeutic, Patisiran (Onpattro).[12][][15][16]

Experimental Protocols: Formulation and Characterization

The successful application of DSPC in research and development hinges on robust and reproducible formulation and characterization methodologies.

Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion

This is the most common and well-established method for producing unilamellar liposomes with a controlled size distribution.[1][17]

Workflow Diagram:

Caption: Workflow for DSPC liposome preparation via thin-film hydration and extrusion.

Step-by-Step Methodology:

-

Lipid Dissolution : Accurately weigh and dissolve DSPC and other lipid components (e.g., cholesterol) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, within a round-bottom flask.[1]

-

Thin-Film Formation : Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature well below the Tₘ of the lipids. This process results in a thin, uniform lipid film coating the inner surface of the flask.[1]

-

Film Drying : To ensure complete removal of residual organic solvent, which can affect bilayer integrity, dry the lipid film under high vacuum for a minimum of 1-2 hours.[1]

-

Hydration : Add the desired aqueous buffer (e.g., phosphate-buffered saline for isotonicity, or a buffer containing the drug for passive loading) to the flask. Crucially, the buffer must be pre-heated to a temperature above the Tₘ of DSPC (e.g., 60-65°C) to ensure proper lipid hydration and mobility.[1][17] Agitate the flask by vortexing to hydrate the film, which causes the spontaneous formation of multilamellar vesicles (MLVs).[1]

-

Extrusion for Size Reduction : To produce unilamellar vesicles with a defined and narrow size distribution, the MLV suspension must be extruded. This is achieved by repeatedly passing the suspension (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder device.[1] This process should also be conducted at a temperature above the Tₘ to facilitate vesicle reorganization.[1]

Drug Loading Techniques

-

Passive Loading : For hydrophilic drugs, the simplest method is to dissolve the drug directly into the hydration buffer used in Step 4 above. The drug becomes encapsulated within the aqueous core of the liposomes as they form. Encapsulation efficiency can be influenced by factors such as the drug's solubility and the lipid concentration.[11]

-

Active (Remote) Loading : For certain drugs (e.g., weak amphipathic bases like doxorubicin), active loading methods can achieve significantly higher encapsulation efficiencies. This typically involves creating a transmembrane pH or ion gradient and then incubating the pre-formed liposomes with the drug, which drives its accumulation inside the vesicles.

Key Characterization Techniques

-

Dynamic Light Scattering (DLS) : This is the standard technique for measuring the mean hydrodynamic diameter and the polydispersity index (PDI) of the liposome population. A low PDI (<0.2) is indicative of a monodisperse and homogenous sample.[1]

-

Protocol : Dilute the liposome suspension in the original buffer to an appropriate concentration to avoid multiple scattering effects. Analyze the sample using a DLS instrument to obtain the size distribution profile.[1]

-

-

Zeta Potential Analysis : This measurement provides information about the surface charge of the liposomes, which is a critical indicator of colloidal stability (highly charged particles repel each other, preventing aggregation) and can influence in vivo interactions.

-

Differential Scanning Calorimetry (DSC) : DSC is used to determine the phase transition temperature (Tₘ) of the liposomal bilayer.[1] It provides direct confirmation of the membrane's physical state and can reveal how the incorporation of other lipids (like cholesterol) or drugs affects the thermotropic properties of the DSPC bilayer.[7]

-

Cryo-Transmission Electron Microscopy (Cryo-TEM) : Cryo-TEM allows for the direct visualization of the liposomes in their native, hydrated state. This technique can confirm vesicle morphology (e.g., sphericity), lamellarity (unilamellar vs. multilamellar), and size distribution.[18]

Conclusion

DSPC is a cornerstone phospholipid for the development of advanced drug delivery systems. Its well-defined chemical structure gives rise to highly desirable physicochemical properties, most notably a high phase transition temperature that results in rigid, stable, and low-permeability membranes at physiological temperatures.[1][9] These features are fundamental to creating effective liposomal and LNP formulations that can protect therapeutic payloads, control their release, and improve their pharmacokinetic profiles. The successful application of DSPC in several FDA-approved products, including transformative mRNA vaccines, underscores its importance and solidifies its role as a critical excipient for the future of nanomedicine.[12][15] A thorough understanding of its properties and mastery of the associated formulation techniques are essential for any scientist working in this field.

References

- Koynova, R., & Caffrey, M. (1995). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Chemistry and Physics of Lipids, 75(1), 1-14.

-

Distearoylphosphatidylcholine - Grokipedia. (n.d.). Retrieved from [Link]

- Nishikawa, M., et al. (2020). Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking. Langmuir, 36(42), 12735–12744.

-

General preparation of liposomes using probe-tip sonication - Protocols.io. (2020, April 12). Retrieved from [Link]

- Hart, D. C., et al. (2015). Targeted drug delivery utilizing protein-like molecular architecture. Biomacromolecules, 16(1), 200-208.

- Zhao, W., et al. (2015). A Study of Liposomal Formulations to Improve the Delivery of Aquated Cisplatin to a Multidrug Resistant Tumor. Journal of Pharmaceutical Sciences, 104(11), 3847-3856.

-

Phase diagram for DSPC-cholesterol binary bilayer membrane - ResearchGate. (n.d.). Retrieved from [Link]

- Sohajda, T., et al. (2020).

-

Short-term stability of liposomes. Liposomes (DSPC:Chol; 4:1 M ratio, 2... - ResearchGate. (n.d.). Retrieved from [Link]

- Myatt, G., et al. (2020). Toxicological evaluation of DSPC (1,2-distearoyl-sn-glycero- 3-phosphocholine). Fundamental Toxicological Sciences, 7(2), 57-69.

-

FDA Approved Lipid for Nanoparticles: Revolutionizing RNA Vaccine and siRNA Therapy. (n.d.). Retrieved from [Link]

-

Characterization of DPPC–DSPC liposomes (40 mg ml⁻¹ lipid in PBS). (a)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Current developments in drug delivery with thermosensitive liposomes - PMC. (n.d.). Retrieved from [Link]

-

2.1. Liposome Preparation and Characterization - Bio-protocol. (n.d.). Retrieved from [Link]

-

Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers | Langmuir - ACS Publications. (2020, March 16). Retrieved from [Link]

-

(a) Liposomes from DSPC / CHO (60 / 40 molar ratio) formed by extrusion... - ResearchGate. (n.d.). Retrieved from [Link]

-

DSPC - Croda Pharma. (n.d.). Retrieved from [Link]

-

Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PubMed Central. (n.d.). Retrieved from [Link]

- Anderson, M., & Omri, A. (2004).

-

Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC - NIH. (n.d.). Retrieved from [Link]

-

1,2-Distearoyl-sn-glycero-3-phosphocholine | C44H88NO8P | CID 94190 - PubChem. (n.d.). Retrieved from [Link]

- Schnorenberg, M. R., et al. (2018). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. ACS Omega, 3(10), 14329–14339.

-

High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - NIH. (2024, July 9). Retrieved from [Link]

- Tenchov, R., et al. (2021). Lipid-Based Nanoparticles in the Clinic and Clinical Trials: From Cancer Nanomedicine to COVID-19 Vaccines. Pharmaceutics, 13(4), 459.

-

This compound - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of Lipids for Development of Multifunctional Lipid-Based Drug-Carriers - PMC. (n.d.). Retrieved from [Link]

-

Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy - PMC. (2011, December 30). Retrieved from [Link]

-

Find Suppliers & Manufacturers (CMO / CDMO) of Emulsifying Agents Excipients For Injectable / Parenteral of DSPC Excipient - PharmaCompass.com. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 9. Targeted drug delivery utilizing protein-like molecular architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. polysciences.com [polysciences.com]

- 13. researchgate.net [researchgate.net]

- 15. Lipid-Based Nanoparticles in the Clinic and Clinical Trials: From Cancer Nanomedicine to COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to High-Purity 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): From Natural Sources to Chemical Synthesis

Introduction: The Critical Role of DSPC in Modern Pharmaceutics

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a high-purity, synthetic phospholipid that has become an indispensable excipient in the pharmaceutical industry. Its unique physicochemical properties, particularly its saturated 18-carbon acyl chains, impart rigidity and stability to lipid-based drug delivery systems. This guide provides an in-depth technical overview of the primary pathways to obtaining high-purity DSPC: extraction and modification from natural sources, and total chemical synthesis. We will explore the causality behind process choices, detail self-validating protocols, and provide a comparative analysis to inform researchers and drug developers in their selection of this critical raw material. The stability and well-defined structure of DSPC are paramount in applications such as liposomes and lipid nanoparticles (LNPs), most notably in the delivery of mRNA vaccines and other nucleic acid-based therapeutics.

Part 1: Sourcing from Nature - The Semi-Synthetic Pathway

The most established industrial route to DSPC begins with naturally occurring phosphatidylcholines (PCs), which are abundant in sources like soybeans and egg yolks.[1][2] These natural PCs are mixtures containing various unsaturated fatty acids. The journey to high-purity DSPC from these sources is a multi-step process involving extraction, purification, and chemical modification.

Primary Natural Sources and Their Composition

The choice of starting material is critical as it dictates the initial purity and the complexity of the downstream processing. Soybeans and eggs are the most common commercial sources.[1]

-

Soy Lecithin: A co-product of soybean oil processing, soy lecithin is a complex mixture of phospholipids.[3] On an oil-free basis, it typically contains phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI).[4] The fatty acid profile of soy PC is predominantly unsaturated, with high levels of linoleic acid (C18:2) and oleic acid (C18:1).[2]

-

Egg Yolk Lecithin: Egg yolk is another rich source, with PC being the major phospholipid component, often comprising around 73-78% of the total phospholipids.[5] Egg yolk PC also has a mix of saturated and unsaturated fatty acids, with palmitic acid (16:0) and oleic acid (18:1) being significant.[5]

| Source | Phosphatidylcholine (PC) Content (% of total phospholipids) | Predominant Fatty Acids in PC |

| De-oiled Soy Lecithin | ~21% | Linoleic (C18:2), Oleic (C18:1), Palmitic (C16:0) |

| Egg Yolk Lecithin | ~73-80% | Palmitic (C16:0), Oleic (C18:1), Stearic (18:0) |

Table 1: Comparative composition of common natural lecithin sources. Data compiled from various sources.[3][4][5]

Workflow for Extraction and Purification of Natural PC

The goal of this stage is to isolate a high-purity PC fraction from the crude lecithin, removing other lipids and impurities. This is a self-validating process; the purity of the output from each step determines the efficiency of the next.

Sources

- 1. phospholipid-research-center.com [phospholipid-research-center.com]

- 2. The use of natural and synthetic phospholipids as pharmaceutical excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lecipro.com [lecipro.com]

- 4. researchgate.net [researchgate.net]

- 5. JPH0436293A - Preparation of hydrogenated lecithin - Google Patents [patents.google.com]

The Indispensable Role of DSPC in mRNA Vaccine Lipid Nanoparticle Formulations: A Technical Guide

Introduction: The Architectural Cornerstone of mRNA Delivery

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in modern medicine, with lipid nanoparticles (LNPs) at the very heart of this revolution. These sophisticated delivery vehicles are meticulously engineered to protect the fragile mRNA cargo and facilitate its entry into target cells. While the ionizable lipid is often lauded for its role in mRNA encapsulation and endosomal escape, the so-called "helper lipids" are equally critical to the success of the formulation. Among these, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) has emerged as a cornerstone, integral to the stability, structural integrity, and ultimately, the in vivo performance of mRNA-LNP vaccines.[1][2]

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will elucidate the multifaceted role of DSPC in mRNA-LNP formulations. We will delve into its unique physicochemical properties, its synergistic interactions with other lipid components, and the profound impact it has on the critical quality attributes of the final vaccine product. This guide will provide not only the "what" but, more importantly, the "why" behind the experimental choices, empowering you to rationally design and optimize your LNP formulations.

The Molecular Blueprint of DSPC: A Foundation of Stability

DSPC is a saturated phospholipid characterized by a hydrophilic phosphocholine headgroup and two 18-carbon stearoyl acyl chains.[3][4] This seemingly simple structure imparts a unique set of physicochemical properties that are fundamental to its function in LNPs.

Physicochemical Properties of DSPC

The defining characteristic of DSPC is its high phase transition temperature (Tm) of approximately 55°C.[1][3] Below this temperature, DSPC exists in a solid-ordered "gel" phase, where its long, saturated acyl chains pack together tightly.[1] This dense packing, driven by strong van der Waals forces, creates a rigid and highly stable lipid bilayer.[1]

| Property | Value | Significance in LNP Formulation | Reference |

| Molecular Formula | C₄₄H₈₈NO₈P | Defines the basic building block | [3] |

| Molecular Weight | 790.15 g/mol | Crucial for molar ratio calculations in formulations | [3] |

| Main Phase Transition Temperature (Tm) | ~55 °C | Ensures the LNP is in a stable, rigid "gel" state at physiological temperatures (37°C), minimizing drug leakage and enhancing stability. | [1][3] |

This high Tm is a direct consequence of the two fully saturated stearoyl chains. Unlike unsaturated lipids which have kinks in their acyl chains that disrupt packing, the straight chains of DSPC allow for a highly ordered and cohesive membrane structure.[1][5] At physiological temperature (37°C), a pure DSPC bilayer is therefore in a highly rigid and stable state, which is instrumental in preventing the premature release of the encapsulated mRNA.[1]

The Synergistic Quartet: DSPC's Role in the LNP Formulation

LNPs are typically composed of four key lipid components: an ionizable cationic lipid, cholesterol, a PEGylated lipid, and a helper lipid like DSPC.[2] The interplay between these components is critical for the formation of a stable and effective delivery vehicle.

Caption: Interplay of DSPC with other lipid components in an mRNA-LNP.

Interaction with Ionizable Lipids

Ionizable lipids are essential for encapsulating the negatively charged mRNA at an acidic pH during formulation and for facilitating endosomal escape within the target cell.[2][6] DSPC integrates into the lipid matrix, providing a structural scaffold that supports the organization of the ionizable lipids and the encapsulated mRNA.[6] Molecular dynamics simulations suggest that at higher concentrations of ionizable lipids, DSPC helps to maintain the order of the lipid bilayer, preventing the formation of disordered aggregates.[6]

The Crucial Partnership with Cholesterol

Cholesterol is another vital component that modulates the fluidity and stability of the LNP membrane.[7] It intercalates between the phospholipid tails, and its interaction with DSPC is particularly important. The inclusion of cholesterol in DSPC-containing membranes further reduces permeability and enhances stability in biological fluids.[1] This partnership helps to create a tightly packed yet dynamic lipid bilayer that can withstand the rigors of the in vivo environment.[7]

Impact on LNP Morphology and In Vivo Fate

The choice of helper lipid can significantly influence the morphology and biodistribution of LNPs. Cryo-electron microscopy (cryo-EM) studies have revealed that mRNA-LNPs can exhibit both spherical and non-spherical "bleb-like" structures.[8][9][10] The presence of DSPC is thought to contribute to the formation of these distinct morphologies.[11]

Furthermore, the helper lipid composition can direct the in vivo targeting of LNPs. Studies have shown that LNPs formulated with DSPC tend to accumulate preferentially in the spleen, whereas those formulated with the unsaturated helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) show higher accumulation in the liver.[12] This differential biodistribution has profound implications for vaccine immunogenicity and the development of targeted mRNA therapeutics.[12][13] For instance, spleen-targeting LNPs may be more effective at inducing a robust immune response due to the high concentration of immune cells in this organ.

Experimental Protocols: From Formulation to Characterization

The successful development of mRNA-LNP vaccines relies on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for the formulation and characterization of DSPC-containing LNPs.

LNP Formulation via Microfluidics

Microfluidic mixing is a widely adopted method for the controlled and scalable production of LNPs.[14][15] It involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA, leading to the self-assembly of the nanoparticles.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LNP Formulation For mRNA delivery [cellandgene.com]

An In-depth Technical Guide to the Molecular Geometry of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a high-purity, synthetic phospholipid indispensable to the pharmaceutical sciences, particularly in the design of advanced drug delivery systems like liposomes and lipid nanoparticles (LNPs).[1][2] Its efficacy as a structural lipid is fundamentally dictated by its molecular geometry—a composite of its chemical structure, conformational flexibility, and intermolecular packing behavior. This guide provides a detailed exploration of DSPC's molecular architecture, its thermotropic phase behavior, and the powerful analytical techniques used to elucidate its geometric properties. We synthesize data from foundational experimental methods and computational simulations to offer a comprehensive view for professionals engaged in lipid-based formulation development.

The Intrinsic Molecular Architecture of DSPC

DSPC is an amphipathic molecule composed of three distinct chemical moieties: a hydrophilic phosphocholine headgroup, a chiral glycerol backbone, and two hydrophobic, saturated 18-carbon stearoyl acyl chains.[1][3] This dual-solubility nature is the primary driver of its self-assembly into bilayer structures in aqueous environments.[4]

-

Chemical Identity:

The defining feature of DSPC is the full saturation of its stearoyl chains. Unlike unsaturated lipids that possess kinks due to C=C double bonds, these long, straight hydrocarbon chains permit exceptionally tight, ordered packing via van der Waals interactions. This dense packing confers a high degree of rigidity and stability to the membranes it forms.[1][6] The overall shape of the DSPC molecule is approximately cylindrical, a geometric property that favors the formation of flat, lamellar (bilayer) structures rather than highly curved ones.[3][7]

Thermotropic Phase Behavior and Geometric Consequences

The collective geometry of DSPC molecules within a bilayer is highly dependent on temperature. DSPC exhibits a distinct main phase transition temperature (Tₘ) at approximately 55°C, which marks the shift from a highly ordered gel phase (Lβ') to a disordered liquid-crystalline phase (Lα).[1][8][9] This transition is not merely a change in fluidity but a fundamental reorganization of molecular packing and geometry.

The Gel Phase (Lβ'): Ordered and Tilted Geometry

Below the Tₘ, in the gel phase, the saturated stearoyl chains are in an all-trans configuration, allowing them to pack into a highly ordered, quasi-crystalline lattice. The large cross-sectional area of the phosphocholine headgroup relative to the tightly packed tails forces the acyl chains to tilt with respect to the bilayer normal.[6] This tilted arrangement is a defining geometric feature of the Lβ' phase.

-

Key Geometric Features (Gel Phase):

-

High Acyl Chain Order: All-trans conformation dominates.

-

Tight Molecular Packing: Reduced surface area per lipid.

-

Tilted Acyl Chains: Significant tilt angle relative to the bilayer normal (~32-38 degrees).[6]

-

Reduced Lateral Diffusion: Molecules are essentially locked in a lattice.

-

The Liquid Crystalline Phase (Lα): Disordered and Dynamic Geometry

Above the Tₘ, the lipid tails gain sufficient thermal energy to overcome the strong van der Waals forces. This introduces rotational isomerism (trans-gauche isomerization), causing the chains to become disordered and more fluid.[10]

-

Key Geometric Features (Liquid Crystalline Phase):

-

Low Acyl Chain Order: Presence of gauche conformers creates kinks.

-

Increased Molecular Packing Area: The disorder increases the surface area per lipid.

-

Reduced Acyl Chain Tilt: On average, chains are oriented perpendicular to the bilayer surface.

-

High Lateral Diffusion: Molecules move freely within the plane of the leaflet.

-

| Property | Value | Description | Reference(s) |

| Main Transition Temp (Tₘ) | ~55 °C | Transition from gel (Lβ') to liquid crystalline (Lα) phase. | [1][8][9] |

| Pre-transition Temp (Tₚ) | ~51 °C | Transition from lamellar gel (Lβ') to ripple phase (Pβ'). | [9][11] |

| Area per Lipid (Gel Phase) | ~47-50 Ų | The cross-sectional area occupied by one lipid molecule at 298 K. | [6] |

| Bilayer Height (Gel Phase) | ~47 Å | The thickness of the bilayer including headgroups at 298 K. | [6] |

| Acyl Chain Tilt (Gel Phase) | ~32-38° | The angle of the hydrocarbon chains relative to the bilayer normal. | [6] |

Methodologies for Elucidating Molecular Geometry

A multi-technique approach is essential to fully characterize the static and dynamic geometry of DSPC. The primary methods include X-ray and neutron scattering techniques, which provide structural averages from large ensembles of molecules, and molecular dynamics simulations, which offer atomistic-level insights into conformational dynamics.

X-ray and Neutron Scattering

Causality of Technique Choice: Scattering techniques are chosen for their ability to probe molecular arrangements at the angstrom to nanometer scale.[12] X-ray crystallography and scattering are powerful for determining the positions of electron-dense atoms and the overall packing structure (e.g., bilayer thickness, repeat distance) in ordered systems like the gel phase.[13][14] Neutron scattering is uniquely advantageous for locating lighter atoms like hydrogen and for studying dynamic processes. By using deuterated lipids (where hydrogen is replaced by deuterium), specific parts of the molecule or bilayer can be highlighted through a technique called contrast variation, allowing for detailed structural analysis of leaflets and domains.[12][15][16]

High-Level Experimental Protocol: Vesicle Preparation and Small-Angle Scattering Analysis

-

Lipid Film Hydration: A known quantity of DSPC powder is dissolved in a chloroform/methanol solvent. The solvent is evaporated under a stream of nitrogen gas, followed by high vacuum, to form a thin lipid film on the walls of a glass flask.

-

Vesicle Formation: The film is hydrated with an aqueous buffer (e.g., PBS) at a temperature above DSPC's Tₘ (~60-65°C) with gentle agitation. This process allows the lipid bilayers to self-assemble into multilamellar vesicles (MLVs).

-

Vesicle Sizing (Optional): To produce unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) or sonication.

-

Sample Loading: The vesicle suspension is loaded into a temperature-controlled sample cell for analysis.

-

Data Acquisition: The sample is exposed to a collimated beam of X-rays or neutrons. The scattered radiation is collected on a 2D detector as a function of the scattering angle.

-

Data Analysis: The resulting scattering pattern is analyzed to extract structural parameters. For bilayers, this includes the lamellar repeat distance (d-spacing), bilayer thickness, and area per lipid molecule.

Molecular Dynamics (MD) Simulations

Causality of Technique Choice: While scattering provides experimental data on average structures, MD simulations offer a computational "microscope" to visualize the dynamic behavior of individual molecules over time.[17] This is critical for understanding the conformational flexibility of the headgroup and glycerol backbone, the nature of trans-gauche isomerization in the acyl chains, and the interactions with surrounding water and other molecules.[6][10][18] Simulations are indispensable for interpreting experimental data and for predicting how modifications (e.g., adding cholesterol or a drug molecule) will alter the bilayer's geometric and mechanical properties.[19]

Conceptual Workflow: Setting up a DSPC Bilayer Simulation

-

System Building: A virtual simulation box is constructed. A pre-equilibrated DSPC bilayer patch, often generated using a tool like CHARMM-GUI, is placed in the center. The system typically contains hundreds of lipid molecules (e.g., 200 per leaflet).[18]

-

Solvation: The box is filled with a model of water (e.g., TIP3P) to hydrate the lipid headgroups, mimicking an aqueous environment.[19]

-

Ionization: Ions (e.g., Na⁺, Cl⁻) are added to neutralize the system and achieve a physiological salt concentration.

-

Energy Minimization: The initial system's energy is minimized to remove any unfavorable steric clashes or geometric configurations.

-

Equilibration: The system is gradually heated and pressurized to the target temperature and pressure (e.g., 300 K, 1 bar). This is done in stages, often with restraints on the lipid positions that are slowly released, allowing the system to settle into a stable, equilibrated state.

-

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to collect trajectory data.

-

Analysis: The trajectory is analyzed to calculate a wide range of properties, including area per lipid, bilayer thickness, deuterium order parameters (which can be directly compared to NMR experiments), headgroup orientation, and diffusion coefficients.[6][17]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,2-Distearoyl-sn-glycero-3-phosphocholine: Uses and Toxicological evaluation_Chemicalbook [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. youtube.com [youtube.com]

- 5. 1,2-Distearoyl-sn-glycero-3-phosphocholine | C44H88NO8P | CID 94190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Investigating the Structure of Multicomponent Gel-Phase Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSPC, 816-94-4 | BroadPharm [broadpharm.com]

- 8. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. impact.ornl.gov [impact.ornl.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Small-Angle Neutron Scattering, Calorimetry and Densitometry Study to Detect Phase Boundaries and Nanoscale Domain Structure in a Binary Lipid Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ill.eu [ill.eu]

- 17. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

The Role of DSPC in Enhancing Liposome Rigidity and Stability: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a cornerstone of modern liposomal drug delivery systems, prized for its ability to impart exceptional rigidity and stability. This guide delves into the core physicochemical properties of DSPC that underpin these characteristics, offering a detailed exploration of the mechanisms involved. We will examine how its unique molecular structure contributes to the formation of robust, low-permeability bilayers, and how these properties can be further modulated through the inclusion of other lipids like cholesterol. This document provides not only the theoretical framework but also practical, field-proven methodologies for the preparation and characterization of DSPC-containing liposomes, ensuring a comprehensive resource for researchers in the field.

The Physicochemical Foundation of DSPC's Superiority

DSPC's efficacy in creating stable liposomes stems directly from its molecular architecture. It is a saturated phospholipid featuring a glycerol backbone, a hydrophilic phosphocholine head group, and two 18-carbon stearoyl acyl chains.[1] The full saturation of these fatty acid chains is the critical determinant of its physical properties.[1]

High Phase Transition Temperature (Tm)

The most significant characteristic of DSPC is its high main phase transition temperature (Tm), which is approximately 55°C.[1][2] The Tm is the temperature at which the lipid bilayer transitions from a rigid, ordered gel state (Lβ') to a more fluid, disordered liquid-crystalline state (Lα).[2] At physiological temperature (37°C), DSPC-containing membranes exist in the gel-like state, which is crucial for:

-

Reduced Permeability: The tightly packed acyl chains in the gel phase create a highly ordered and less permeable membrane, effectively preventing the premature leakage of encapsulated drugs.[1][3]

-

Enhanced Stability: This ordered state contributes to the overall structural integrity and stability of the liposome, both during storage and in the physiological environment.[1][4]

The long, saturated stearoyl chains of DSPC allow for strong van der Waals interactions between adjacent lipid molecules, leading to tight packing within the bilayer.[1] This tight packing is a primary contributor to the rigidity and stability of the membrane.[1]

Comparative Advantage of Saturated Acyl Chains

Compared to unsaturated phospholipids, which have kinks in their acyl chains due to double bonds, the straight, saturated chains of DSPC can pack more closely together. This dense packing results in a more rigid and stable bilayer.[5] Studies have shown that liposomes composed of saturated phospholipids like DSPC, dipalmitoylphosphatidylcholine (DPPC), and dimyristoylphosphatidylcholine (DMPC) are significantly more stable than those made from unsaturated lipids like egg phosphatidylcholine.[6] The stability generally increases with the length of the acyl chain, which is why DSPC (C18) liposomes are often more stable than DPPC (C16) and DMPC (C14) liposomes.[6][7]

The Synergistic Role of Cholesterol

While DSPC alone provides significant rigidity, the inclusion of cholesterol is a common and highly effective strategy to further enhance liposome stability and modulate its properties. Cholesterol, a rigid and planar steroid molecule, inserts itself into the lipid bilayer, where it has a profound ordering effect on the phospholipid acyl chains.[5][8]

Mechanism of Cholesterol's Influence

Cholesterol's interaction with DSPC within the bilayer leads to:

-

Increased Packing Density: Cholesterol fills the gaps between the phospholipid molecules, increasing the packing density of the bilayer.[5]

-

Reduced Permeability: This increased packing further reduces the permeability of the membrane to encapsulated contents.[8]

-

Abolition of the Pre-transition Phase: The incorporation of cholesterol can eliminate the pre-transition peak of DSPC, leading to a more uniform and stable membrane structure.[9]

-

Enhanced In Vivo Stability: The addition of cholesterol to DSPC liposomes has been shown to decrease the binding of plasma proteins, which in turn enhances their circulation lifetimes in the bloodstream.[10]

Studies have shown that a molar ratio of approximately 70:30 (lipid:cholesterol) can create highly stable liposomal formulations.[11][12]

Steric Stabilization with PEGylation

For in vivo applications, preventing the rapid clearance of liposomes by the reticuloendothelial system (RES) is crucial. This is often achieved through a process called PEGylation, where polyethylene glycol (PEG)-conjugated lipids are incorporated into the liposome formulation.[13][14]

The "Stealth" Effect

The PEG chains create a hydrophilic layer on the surface of the liposome, which provides a steric barrier. This barrier reduces the adsorption of opsonin proteins from the blood, thereby decreasing recognition and uptake by phagocytic cells.[15] This "stealth" effect significantly prolongs the circulation time of the liposomes, allowing for more effective drug delivery to target tissues.[13] DSPE-PEG2000 is a commonly used PEGylated lipid in combination with DSPC and cholesterol.

Quantitative Data Summary

The following tables summarize key quantitative data related to DSPC and its impact on liposome properties.

Table 1: Physicochemical Properties of DSPC

| Property | Value | Reference(s) |

| Molecular Formula | C₄₄H₈₈NO₈P | [1] |

| Molecular Weight | 790.15 g/mol | [1] |

| Main Phase Transition Temperature (Tm) | ~55 °C | [1][16] |

| Pre-transition Temperature (Tp) | ~50.5 °C | [2] |

Table 2: Comparative Stability of Phosphatidylcholine Liposomes

| Phospholipid | Acyl Chain Length | Main Transition Temperature (Tm) | Relative In Vitro Drug Retention | Reference(s) |

| DMPC | C14 | ~23 °C | Lowest | [5][6] |

| DPPC | C16 | ~41 °C | Intermediate | [5][6] |

| DSPC | C18 | ~55 °C | Highest | [5][6] |

Experimental Protocols

Preparation of DSPC-Containing Liposomes by Thin-Film Hydration

This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles.[17]

Step-by-Step Methodology:

-

Lipid Dissolution: Dissolve DSPC, cholesterol, and any other lipid components (e.g., DSPE-PEG2000) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[17]

-

Drying: Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.[17]

-

Hydration: Add the desired aqueous buffer (e.g., phosphate-buffered saline) containing the drug to be encapsulated to the flask. Hydrate the lipid film by gentle rotation at a temperature above the Tm of DSPC (i.e., >55°C).[11][18] This will form a suspension of MLVs.

-

Size Reduction (Optional): To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome extruder. Sonication can also be used for size reduction.[6]

Characterization of Liposome Rigidity and Stability

Dynamic Light Scattering (DLS):

DLS is a fundamental technique used to measure the hydrodynamic diameter (size) and polydispersity index (PDI) of the liposome population.[17][19] A stable formulation will show minimal changes in size and PDI over time.

Protocol for Monitoring Liposome Stability by DLS:

-

Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS measurement.[17]

-

Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).[17]

-

Measurement: Place the diluted sample in a suitable cuvette and perform the measurement to obtain the mean hydrodynamic diameter and PDI.[17]

-

Time-Course Analysis: Repeat the measurement at regular intervals (e.g., 0, 24, 48 hours, and weekly) to monitor changes in size and PDI over time, which can indicate aggregation or fusion.[17]

Zeta Potential Measurement:

Zeta potential is a measure of the surface charge of the liposomes and is an indicator of colloidal stability.[17] Values greater than +30 mV or less than -30 mV generally suggest good stability due to electrostatic repulsion between particles.[17]

Drug Leakage Assay:

To assess the stability of drug encapsulation, a drug leakage study can be performed. This typically involves separating the free (unencapsulated) drug from the liposome-encapsulated drug over time and quantifying the amount of drug released.

Visualizations

Caption: Molecular structure of DSPC and its contribution to bilayer properties.

Caption: Experimental workflow for DSPC-liposome preparation and characterization.

Conclusion

DSPC is an indispensable phospholipid in the formulation of rigid and stable liposomes for drug delivery. Its long, saturated acyl chains and high phase transition temperature are the primary drivers of its ability to form tightly packed, low-permeability bilayers. The strategic incorporation of cholesterol and PEGylated lipids further enhances these properties, leading to robust and long-circulating nanocarriers. The methodologies outlined in this guide provide a solid foundation for the rational design and characterization of DSPC-based liposomal systems, empowering researchers to develop more effective and stable drug delivery vehicles.

References

-

Semple, S. C., et al. (1996). Influence of Cholesterol on the Association of Plasma Proteins with Liposomes. Biochemistry, 35(8), 2521-2525. [Link]

-

Koynova, R., & Caffrey, M. (1995). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Chemistry and Physics of Lipids, 77(2), 149-157. [Link]

-

Soto-Arriaza, M. A., et al. (2013). Effect of cholesterol content on the structural and dynamic membrane properties of DMPC/DSPC large unilamellar bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(11), 2574-2582. [Link]

-

Manca, M. L., et al. (2018). Influence of cholesterol on liposome stability and on in vitro drug release. Drug Delivery and Translational Research, 8(4), 855-866. [Link]

-

Croda Pharma. (n.d.). DSPC. Croda Pharma. [Link]

-

Manca, M. L., et al. (2018). Influence of cholesterol on liposome stability and on in vitro drug release. PubMed. [Link]

-

Kim, H., et al. (2020). Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking. International Journal of Molecular Sciences, 21(21), 7949. [Link]

-

Al-Amin, M., et al. (2025). Molecular Insights into Cholesterol Concentration Effects on Planar and Curved Lipid Bilayers for Liposomal Drug Delivery. bioRxiv. [Link]

-

Wikipedia. (2023). Distearoylphosphatidylcholine. Wikipedia. [Link]

-

Anderson, M., & Omri, A. (2004). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Drug Delivery, 11(1), 33-39. [Link]

-

Anderson, M., & Omri, A. (2004). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Taylor & Francis Online. [Link]

-

Imura, T., et al. (2003). Preparation and Properties of Liposomes Composed of Various Phospholipids with Different Hydrophobic Chains Using a Supercritical Reverse Phase Evaporation Method. Journal of the Japan Oil Chemists' Society, 52(1), 21-27. [Link]

-

Balbino, T. A., et al. (2013). The effect of lipid type (i.e., DMPC, DPPC, DSPC, DOPC) on mean particle size and PDI. ResearchGate. [Link]

-

Kulkarni, S. B., et al. (2011). Targeted drug delivery utilizing protein-like molecular architecture. Journal of Drug Delivery, 2011, 982191. [Link]

-

Al-Samal, A., et al. (2019). Sterically stabilized liposomes production using staggered herringbone micromixer: Effect of lipid composition and PEG-lipid content. International Journal of Pharmaceutics, 566, 532-541. [Link]

-

Avanti Polar Lipids. (2023). Unlocking the Secrets of Lipid Formulation: Navigating Tm and Th for Optimal Processing and Troubleshooting Success. Avanti Polar Lipids. [Link]

-

Yasuda, T., et al. (2021). Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry. Biological and Pharmaceutical Bulletin, 44(9), 1319-1326. [Link]

-

ResearchGate. (n.d.). Phase diagram for DSPC-cholesterol binary bilayer membrane. ResearchGate. [Link]

-

ResearchGate. (n.d.). (a) Liposomes from DSPC / CHO (60 / 40 molar ratio) formed by extrusion... ResearchGate. [Link]

-

ResearchGate. (n.d.). Characterization of DPPC–DSPC liposomes (40 mg ml⁻¹ lipid in PBS). (a)... ResearchGate. [Link]

-

Hashemzadeh, H., et al. (2020). Study of Structural stability and formation mechanisms in DSPC and DPSM liposomes: A coarse-grained molecular dynamics simulation. Scientific Reports, 10(1), 1837. [Link]

-

Al-Samal, A., et al. (2019). Sterically stabilized liposomes production using staggered herringbone micromixer: Effect of lipid composition and PEG-lipid content. PubMed. [Link]

-

Bio-protocol. (2021). 2.5. Liposome Characterization and Stability Measurement. Bio-protocol, 11(12), e4053. [Link]

-

Gradišek, A., et al. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. Langmuir, 36(12), 3245-3253. [Link]

-

Mozafari, M. R., et al. (2008). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Archives of Razi Institute, 63(1), 1-13. [Link]

-

ResearchGate. (n.d.). Interaction between PEG lipid and DSPE/DSPC phospholipids: An insight of PEGylation degree and kinetics of de-PEGylation. ResearchGate. [Link]

-

Kulkarni, S. B., et al. (2018). Sterol-modified PEG lipids: Alteration of bilayer anchoring moiety has an unexpected effect on liposome circulation. RSC Advances, 8(40), 22443-22449. [Link]

-

Hashemzadeh, H., et al. (2020). Study of Structural stability and formation mechanisms in DSPC and DPSM liposomes: A coarse-grained molecular dynamics simulation. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Sterically stabilized liposomes production using staggered herringbone micromixer: Effect of lipid composition and PEG-lipid content. ResearchGate. [Link]

-

Creative Biostructure. (n.d.). Liposome Stability Analysis. Creative Biostructure. [Link]

- Google Patents. (n.d.). WO2007063156A1 - Liposome preparation method.

-

Indian Journal of Pharmaceutical Education and Research. (2009). Stability Aspects of Liposomes. Indian Journal of Pharmaceutical Education and Research, 43(3), 264-273. [Link]

- Google Patents. (n.d.). US20080274172A1 - Liposome Preparation Method.

-

Gradišek, A., et al. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. PubMed Central. [Link]

-

Ayad, C., et al. (2022). Comparison of Physicochemical Properties of LipoParticles as mRNA Carrier Prepared by Automated Microfluidic System and Bulk Method. Pharmaceutics, 14(6), 1282. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. kyforabio.com [kyforabio.com]

- 4. polysciences.com [polysciences.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Targeted drug delivery utilizing protein-like molecular architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. crodapharma.com [crodapharma.com]

- 17. benchchem.com [benchchem.com]

- 18. avantiresearch.com [avantiresearch.com]

- 19. bio-protocol.org [bio-protocol.org]

Solubility of DSPC in chloroform and other organic solvents

An In-depth Technical Guide to the Solubility of DSPC in Chloroform and Other Organic Solvents

Authored by: Gemini, Senior Application Scientist

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a cornerstone of modern drug delivery systems. As a saturated phospholipid with an 18-carbon stearoyl chain, its molecular structure imparts a unique combination of rigidity and stability, making it an indispensable component in formulations like liposomes and lipid nanoparticles (LNPs).[1][2][3] Notably, DSPC is a critical helper lipid in the formulation of mRNA vaccines, where it contributes to the structural integrity of the delivery vehicle.[2][4]

The journey from a crystalline powder to a functional nanocarrier begins with a fundamental step: dissolution. The solubility of DSPC in organic solvents is not merely a physical parameter; it is the critical variable that dictates the feasibility of manufacturing processes, the morphology of the resulting nanoparticles, and the ultimate therapeutic efficacy of the encapsulated agent.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of DSPC's solubility landscape, moving beyond simple data points to explain the underlying physicochemical principles and provide field-proven protocols for its effective use.

Physicochemical Profile of DSPC: The "Why" Behind Its Solubility

DSPC's behavior in solvents is a direct consequence of its molecular architecture. It is an amphipathic molecule, featuring a polar, hydrophilic phosphocholine headgroup and two long, nonpolar, saturated stearoyl tails.

-

Molecular Formula: C₄₄H₈₈NO₈P[6]

-

Molecular Weight: ~790.2 g/mol [6]

-

Physical State: Crystalline solid at room temperature.[6]

-

Phase Transition Temperature (Tm): Approximately 55°C.[1][7]

The long, saturated acyl chains allow for very tight, ordered packing via van der Waals forces, resulting in a high phase transition temperature.[1] Below its Tm of 55°C, DSPC exists in a rigid, gel-like state. This ordered structure is what makes dissolving the crystalline solid a challenge that requires careful selection of solvents and conditions. To achieve dissolution, the solvent molecules must overcome the strong intermolecular forces between the lipid molecules.

Quantitative Solubility of DSPC: A Comparative Overview

The solubility of DSPC varies significantly across different organic solvents and is highly dependent on experimental conditions. The data below, compiled from technical datasheets and scientific literature, provides a quantitative reference. It is crucial to recognize that terms like "gentle warming" and "sonication" can dramatically alter these values.

| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Molar Solubility (mM) | Conditions / Notes | Source(s) |

| Chloroform | CHCl₃ | 79.01 | 100 | Standard room temperature dissolution. | [5] |

| Ethanol | C₂H₅OH | ~1 - 25 | ~1.2 - 31.6 | Highly variable; significantly increases with warming and/or sonication. | [5][6][7][8][9] |

| 1.0 | 1.26 | No specific conditions noted. | [6][7] | ||

| 10.0 | 12.65 | Used for LNP lipid stock preparation. | |||

| 12.5 | 15.82 | Requires sonication and heating to 60°C. | [5][9] | ||

| 15.8 | 20 | Requires gentle warming. | |||

| 25.0 | 31.64 | Warming and sonication will facilitate. | [8] | ||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | - | Qualitative data; specific concentration not provided. | [8] |

| Chloroform:Methanol Mixtures | CHCl₃:CH₃OH | Highly Soluble | - | Commonly used for initial lipid dissolution in thin-film hydration methods. The ratio (e.g., 2:1 or 3:1 v/v) is effective for a wide range of phospholipids. | [1][10][11] |

Note on Data Interpretation: The wide range reported for ethanol solubility underscores the critical importance of methodology.[5] Protocols requiring the dissolution of DSPC in ethanol often specify heating to a temperature above its Tm (e.g., 60-65°C) to ensure complete solubilization.[1][9]

Core Factors Governing DSPC Dissolution

Understanding the interplay of temperature, solvent choice, and mechanical energy is key to mastering the preparation of DSPC solutions.

Causality of Experimental Choices

-

Solvent Polarity and Interaction: Chloroform is an excellent solvent for DSPC primarily due to its ability to form hydrogen bonds with the phosphate and carbonyl ester groups of the phospholipid, while its overall nonpolar character effectively solvates the long acyl chains.[12] Alcohols like ethanol can solvate the polar headgroup, but their effectiveness is enhanced by heating, which fluidizes the nonpolar tails.

-

Thermal Energy (Temperature): This is the most critical factor. Heating a suspension of DSPC in a solvent to a temperature above its 55°C Tm induces a phase transition from the ordered gel phase to a disordered liquid-crystalline phase. This dramatically increases the fluidity of the acyl chains, creating space for solvent molecules to penetrate the lipid matrix and leading to rapid dissolution. This is the scientific principle behind the common instruction "with gentle warming."

-

Mechanical Energy (Sonication/Vortexing): Applying mechanical energy helps to physically break apart the aggregates of the crystalline solid, increasing the surface area available for solvent interaction and accelerating the rate of dissolution.[8][9]

The relationship between these factors can be visualized as a logical workflow.

Caption: Key factors influencing the dissolution of DSPC solid.

Field-Proven Experimental Protocols

The following protocols represent trusted, self-validating methodologies for preparing DSPC solutions for common applications. The primary validation checkpoint in each is the visual confirmation of a clear, particulate-free solution.

Protocol 1: Preparation of a DSPC Stock Solution in Chloroform

This protocol is foundational for methods like thin-film hydration, where a lipid mixture is first prepared in a volatile organic solvent.

Methodology:

-

Preparation: Weigh the desired amount of DSPC crystalline solid into a clean glass vial with a PTFE-lined cap. Perform this step in a chemical fume hood.

-